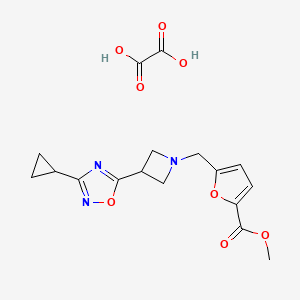![molecular formula C16H15ClO2S B2955726 1-(4-Chlorophenyl)-3-[(4-methoxyphenyl)sulfanyl]-1-propanone CAS No. 320422-67-1](/img/structure/B2955726.png)
1-(4-Chlorophenyl)-3-[(4-methoxyphenyl)sulfanyl]-1-propanone
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
This compound, also known as (4-Chlorophenyl)(4-Methoxyphenyl)Methanone, is a unique chemical with the linear formula C14H11ClO2 . It has a molecular weight of 246.7 .
Molecular Structure Analysis
The molecular structure of this compound is represented by the linear formula C14H11ClO2 . This indicates that it contains 14 carbon atoms, 11 hydrogen atoms, 1 chlorine atom, and 2 oxygen atoms.Wissenschaftliche Forschungsanwendungen
Electronic Transport Mechanisms in Polymers
Polymers prepared by reacting bis(4-chlorophenyl)sulfone with a mixture of bisphenols, including 2,2-bis(p-hydroxyphenyl)propane (bisphenol A) and 4,4′-bis(4-hydroxybenzylideneiminophenoxy)biphenyl in various molar ratios, have been studied for their semiconducting properties. These studies have focused on the temperature dependences of electrical conductivity and Seebeck coefficient in thin-film samples, highlighting the semiconducting nature of these polymers and establishing some correlations between these properties and their chemical structures. The mechanism of electronic transport in these films has been a topic of interest, with optical absorption studies indicating direct bandgaps ranging between 1.30 and 1.80 eV (Rusu et al., 2007).
Synthesis and Chemical Reactivity
The α-Chlorination of aryl ketones using manganese(III) acetate in the presence of chloride ion has been explored, providing insights into synthetic applicability and reaction mechanisms. These reactions, including those involving 2-(4-methoxyphenyl)-4-chromanone and similar compounds, yield α,α-dichloro derivatives in good yields, showcasing the synthetic versatility of such compounds (Tsuruta et al., 1985).
Corrosion Inhibition
Quinoxaline-based propanones, including derivatives similar in structure to the compound of interest, have been tested as inhibitors of mild steel corrosion in hydrochloric acid. These studies demonstrate the compounds' effectiveness in retarding corrosion rates, attributing this inhibitive action to the formation of a pseudo-capacitive film on the mild steel surface. The research includes Tafel polarization measurements and electrochemical impedance spectroscopy (EIS) measurements, suggesting both chemisorption and physisorption mechanisms (Olasunkanmi & Ebenso, 2019).
Optical and Charge Transport Properties
The crystal structure geometry, optoelectronic, and charge transport properties of chalcone derivatives, including those structurally related to the compound , have been analyzed. Experimental studies coupled with quantum chemical density functional theory calculations have been employed to explore linear optical, second, and third-order nonlinear optical (NLO) properties, as well as transfer integrals. These findings suggest that such compounds can be promising materials for use in semiconductor devices due to their good electron transport properties and potential as n-type materials in organic semiconductor devices (Shkir et al., 2019).
Safety and Hazards
Eigenschaften
IUPAC Name |
1-(4-chlorophenyl)-3-(4-methoxyphenyl)sulfanylpropan-1-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H15ClO2S/c1-19-14-6-8-15(9-7-14)20-11-10-16(18)12-2-4-13(17)5-3-12/h2-9H,10-11H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UASJVTKUMDEJBP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)SCCC(=O)C2=CC=C(C=C2)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H15ClO2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
306.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

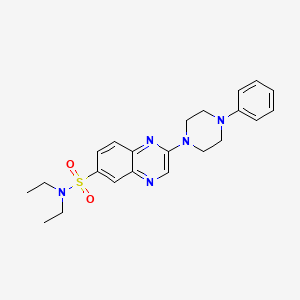

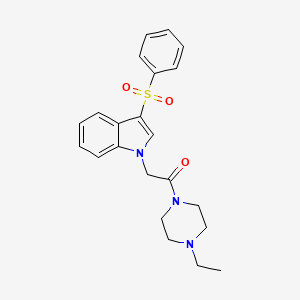
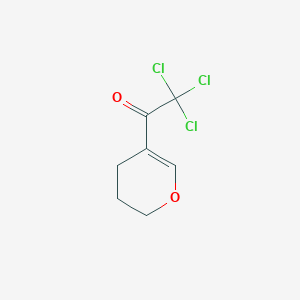
![2-[[1-(5-Fluoropyrimidin-4-yl)piperidin-3-yl]methoxy]-5-methylpyrimidine](/img/structure/B2955649.png)
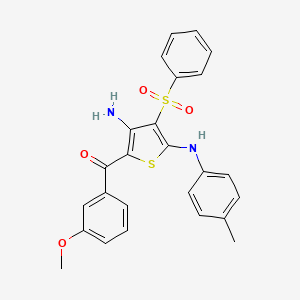
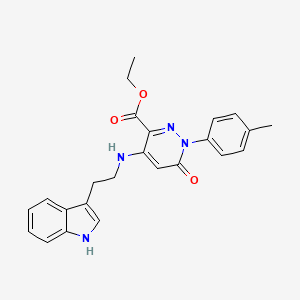
![N-(3,5-dimethoxyphenyl)-2-({3-[(2-methylphenyl)thio]pyrazin-2-yl}thio)acetamide](/img/structure/B2955654.png)
![N-(2,5-dimethoxyphenyl)-2-(4-oxo-2-phenylpyrazolo[1,5-d][1,2,4]triazin-5(4H)-yl)acetamide](/img/structure/B2955655.png)
![2-Butyl-4,7-dimethylpurino[8,7-b][1,3]oxazole-1,3-dione](/img/structure/B2955658.png)
![(2E)-3-[4-methoxy-3-(phenoxymethyl)phenyl]prop-2-enoic acid](/img/structure/B2955661.png)
![N-(1-cyanocyclohexyl)-2-{[1-(propan-2-yl)-1H-1,3-benzodiazol-2-yl]sulfanyl}acetamide](/img/structure/B2955662.png)
![N-(4-(6-methoxyimidazo[1,2-b]pyridazin-2-yl)phenyl)-2-propylpentanamide](/img/structure/B2955665.png)
